molecular formula C18H25N5O3 B1405657 tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate CAS No. 1449117-76-3

tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate

Cat. No. B1405657
M. Wt: 359.4 g/mol
InChI Key: SGKFYPZPKOXSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H25N5O3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Chemical Applications

  • The synthesis of vandetanib, a tyrosine kinase inhibitor used in cancer therapy, involves compounds structurally related to the one . A review of vandetanib's synthetic routes highlights the utility of tert-butyl piperazine-1-carboxylate derivatives in producing compounds with significant commercial and therapeutic value. The analysis suggests that certain synthetic routes offer favorable yields and commercial scalability, underscoring the relevance of such chemical structures in pharmaceutical manufacturing (W. Mi, 2015).

Biological and Pharmaceutical Research

  • Chiral sulfinamides, including tert-butanesulfinamide, have been extensively used in asymmetric synthesis of amines and their derivatives, highlighting the importance of tert-butyl and piperazine derivatives in medicinal chemistry. This approach facilitates the creation of structurally diverse N-heterocycles, which are crucial motifs in many natural products and therapeutically relevant compounds (R. Philip et al., 2020).

Environmental and Analytical Chemistry

  • Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the environmental impact and degradation pathways of tert-butyl ether compounds. Understanding the biodegradation mechanisms of such compounds is crucial for assessing their environmental behavior and potential risks. Although ETBE and the compound are not identical, their similar tert-butyl groups may suggest comparable environmental and biodegradation behaviors (S. Thornton et al., 2020).

properties

IUPAC Name

tert-butyl 4-[2-[4-(hydroxymethyl)pyrazol-1-yl]pyridin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-18(2,3)26-17(25)22-8-6-21(7-9-22)15-4-5-19-16(10-15)23-12-14(13-24)11-20-23/h4-5,10-12,24H,6-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKFYPZPKOXSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)N3C=C(C=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate
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tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate
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tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate
Reactant of Route 4
tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate
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tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate

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